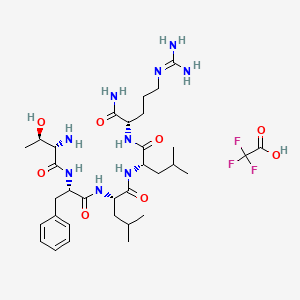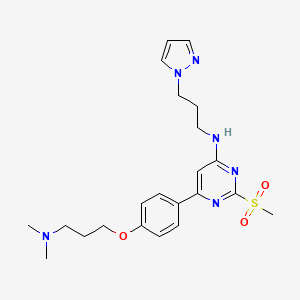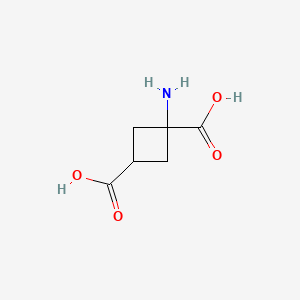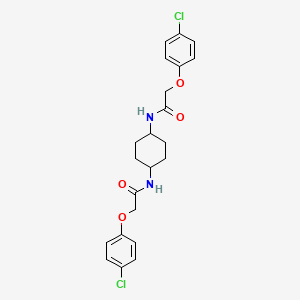
ニルブルーA硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
ニルブルー硫酸塩は、科学研究において幅広い用途を持っています。
作用機序
ニルブルー硫酸塩の作用機序には、特定の分子標的および経路に結合する能力が含まれます。生物学的染色では、細胞核や他の細胞成分に結合し、青色を付与します。 光線力学療法では、ニルブルー硫酸塩は光増感剤として作用し、光にさらされると活性酸素種を生成し、標的組織で細胞死を引き起こす可能性があります .
類似化合物の比較
ニルブルー硫酸塩は、次のような他の類似化合物と比較することができます。
ニルレッド: ニルブルー硫酸塩を硫酸で沸騰させることで生成され、異なる蛍光特性を持ち、脂質の検出に使用されます.
メチレンブルー: 生物学的染色に使用される別の染料ですが、染色特性と用途が異なります。
エオシンY: 赤血球とタンパク質の染色に使用される蛍光染色剤.
ニルブルー硫酸塩は、中性脂質と酸性脂質の両方を染色できるというユニークな能力を持っており、生物学的および組織学的用途において汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
Nile Blue A sulfate plays a significant role in biochemical reactions due to its ability to stain acidic components such as phospholipids, nucleic acids, and fatty acids by imparting a dark blue color, while neutral lipids like triglycerides are stained pink or red . This staining property is crucial for distinguishing between different types of lipids in biological samples. Nile Blue A sulfate interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions, which facilitate its binding to specific cellular components .
Cellular Effects
Nile Blue A sulfate has notable effects on various cell types and cellular processes. It is used to stain cell nuclei, providing a blue color that aids in visualizing cellular structures . Additionally, Nile Blue A sulfate is employed in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells .
Molecular Mechanism
The molecular mechanism of Nile Blue A sulfate involves its interaction with acidic cellular components. It binds to phospholipids, nucleic acids, and fatty acids, resulting in a color change that facilitates the visualization of these molecules . Nile Blue A sulfate’s fluorescent properties are highly dependent on the pH and the solvents used, with its absorption and emission maxima varying accordingly . This solvatochromism allows Nile Blue A sulfate to be used in different experimental conditions to study various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nile Blue A sulfate can change over time. Studies have shown that the fluorescence duration of Nile Blue A sulfate in ethanol is shorter than that of Nile red, indicating differences in stability and degradation . The compound’s stability and long-term effects on cellular function are influenced by factors such as pH and solvent environment, which can affect its fluorescence properties and staining efficiency .
Dosage Effects in Animal Models
The effects of Nile Blue A sulfate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses are generally well-tolerated . Studies have shown that Nile Blue A sulfate can be used to stain tissues in animal models, providing valuable insights into lipid distribution and metabolism . The threshold effects and potential toxicity at high doses necessitate careful dosage optimization in experimental settings.
Metabolic Pathways
Nile Blue A sulfate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that are essential for lipid synthesis and degradation . The compound’s ability to stain lipids makes it a valuable tool for studying metabolic flux and changes in metabolite levels in different biological samples .
Transport and Distribution
Within cells and tissues, Nile Blue A sulfate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as pH and solvent environment, which affect its binding affinity and staining properties . Nile Blue A sulfate’s transport and distribution are crucial for its effectiveness as a staining agent in histological and biochemical studies.
Subcellular Localization
Nile Blue A sulfate exhibits specific subcellular localization, primarily targeting acidic compartments such as lysosomes . This localization is facilitated by its binding to acidic components within these organelles, resulting in a distinct color change that aids in visualizing subcellular structures . The compound’s subcellular localization is essential for its function as a staining agent, allowing researchers to study the distribution and dynamics of cellular components.
準備方法
ニルブルー硫酸塩は、さまざまな方法で合成することができます。 一般的な方法の1つは、クロロアセチルベンジルアミンとニトロベンゾフェノンを反応させることです . 反応条件には、一般的にエタノールなどの溶媒と反応を促進する触媒の使用が含まれます。工業生産方法では、同様の反応経路を使用して大規模合成が行われる場合がありますが、収率と純度が向上するように最適化されています。
化学反応の分析
ニルブルー硫酸塩は、酸化、還元、置換などのいくつかのタイプの化学反応を起こします。 たとえば、ニルブルー硫酸塩の溶液を硫酸で沸騰させると、ニルレッド(ニルブルークサゾーン)が生成され、これは異なる蛍光特性を持つ別の化合物です . これらの反応で使用される一般的な試薬には、酸化のための硫酸と、還元反応のためのさまざまな還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
Nile blue sulfate can be compared to other similar compounds such as:
Nile red: Produced by boiling Nile blue sulfate with sulfuric acid, it has distinct fluorescent properties and is used for detecting lipids.
Methylene blue: Another dye used in biological staining, but with different staining properties and applications.
Eosin Y: A fluorescent staining agent used for staining red blood cells and proteins.
Nile blue sulfate is unique in its ability to stain both neutral and acidic lipids, making it a versatile tool in biological and histological applications .
特性
CAS番号 |
3625-57-8 |
|---|---|
分子式 |
C20H20N3O5S- |
分子量 |
414.5 g/mol |
IUPAC名 |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate |
InChI |
InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1 |
InChIキー |
FQSXHOFWIJVSDY-UHFFFAOYSA-M |
SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
3625-57-8 |
関連するCAS |
2381-85-3 (Parent) |
同義語 |
Cresyl Fast Violet Nile Blue nile blue A perchlorate Nile Blue perchlorate nile blue sulfate Nile Blue tetrafluoroborate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







